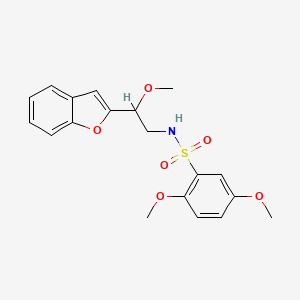

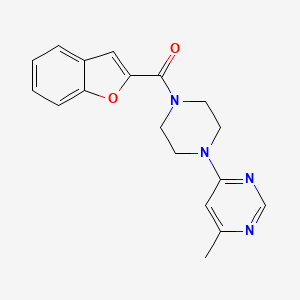

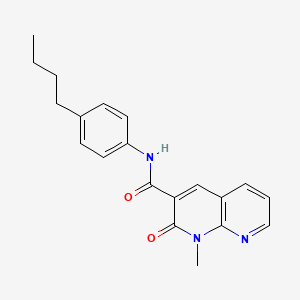

Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can participate in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary greatly depending on the specific compound. For example, one benzofuran derivative was found to be a brown solid with a melting point of 123–135 °C .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Benzofuran-2-yl(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone derivatives involves complex chemical processes, often aiming to achieve selectivity and potency for specific biological targets. For instance, the synthesis of selective CB2 receptor agonists from benzofuran derivatives showcases the intricate steps involved, including palladium-catalyzed reactions and chemical resolutions, to obtain compounds with high enantiomeric excess and potential for in vivo studies (Luo & Naguib, 2012).

Biological Activities

Benzofuran derivatives have been explored for their antimicrobial activities, with some compounds showing significant effects against various microorganisms. For example, derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, with certain compounds displaying strong effects against Candida albicans and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Koca et al., 2005).

Antiproliferative Effects

Research has also delved into the antiproliferative properties of benzofuran derivatives, investigating their potential to inhibit cancer cell growth and reverse multidrug resistance in cancer therapies. For example, novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones have been synthesized and evaluated for their antiproliferative activity and ability to reverse multidrug resistance, demonstrating the diverse therapeutic potential of these compounds (Parekh et al., 2011).

Antagonistic Activities

Benzofuran derivatives have also been studied for their receptor antagonistic activities, particularly in the context of cannabinoid receptors. For example, molecular interaction studies of specific benzofuran derivatives with the CB1 cannabinoid receptor have provided insights into the conformational preferences and receptor binding mechanisms, contributing to the development of receptor antagonists for therapeutic applications (Shim et al., 2002).

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

properties

IUPAC Name |

1-benzofuran-2-yl-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-13-10-17(20-12-19-13)21-6-8-22(9-7-21)18(23)16-11-14-4-2-3-5-15(14)24-16/h2-5,10-12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPAGRXNFINVHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)

![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/no-structure.png)